

## The chemical structure and properties of NP10679

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **NP10679**: A pH-Sensitive GluN2B-Selective NMDA Receptor Inhibitor

#### Introduction

**NP10679** is a novel, clinical-stage small molecule being developed as a neuroprotective agent for acute brain injuries such as ischemic stroke and subarachnoid hemorrhage (SAH).[1][2] It functions as a potent and selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][3] A key and innovative feature of **NP10679** is its context-dependent activity; its inhibitory potency is significantly enhanced in acidic environments, a hallmark of ischemic tissue.[1][4] This pH-sensitivity allows for targeted action in damaged brain regions while minimizing interference with normal NMDA receptor function in healthy tissue, thereby reducing the on-target adverse effects that have limited previous NMDA antagonists.[1][5] Preclinical studies have demonstrated its efficacy in reducing ischemic damage, and Phase 1 clinical trials have shown it to be well-tolerated with a pharmacokinetic profile suitable for once-daily dosing.[1][4]

#### **Chemical Structure and Properties**

**NP10679**, chemically known as (R)-6-(2-Hydroxy-3-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propoxy)-3,4-dihydroquinolin-2(1H)-one, is a piperazine derivative.[6][7] Its fundamental chemical and physical properties are summarized below.



| Property         | Value                                                                                                              | Reference |
|------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Formula | C23H26F3N3O3                                                                                                       | [6]       |
| Molecular Weight | 449.5 g/mol                                                                                                        | [6]       |
| Formal Name      | (R)-6-(2-Hydroxy-3-(4-(4-<br>(trifluoromethyl)phenyl)piperazi<br>n-1-yl)propoxy)-3,4-<br>dihydroquinolin-2(1H)-one | [7]       |
| Purity           | 98.40%                                                                                                             | [8]       |

#### **Mechanism of Action**

**NP10679** is a selective, non-competitive antagonist (negative allosteric modulator) of NMDA receptors that contain the GluN2B subunit.[1][5] NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, but their overactivation by excessive glutamate release during ischemic events leads to excitotoxicity and neuronal death.[2][5]

The therapeutic strategy of **NP10679** is based on two key principles:

- Subunit Selectivity: It specifically targets GluN2B-containing NMDA receptors, which are
  often implicated in pathological excitotoxic processes, with over 100,000-fold selectivity over
  other GluN2 subtypes (A, C, D).[5][6]
- pH-Dependent Inhibition: In ischemic brain regions, anaerobic metabolism causes localized tissue acidosis, lowering the extracellular pH.[5] **NP10679**'s potency is approximately 6-fold greater at an acidic pH of 6.9 compared to the physiological pH of 7.6.[4][6] This allows the drug to exert its maximum inhibitory effect precisely in the areas of injury (the ischemic penumbra) while having minimal impact on healthy brain tissue, thus improving its therapeutic window.[1][4]





Click to download full resolution via product page

Fig. 1: pH-dependent mechanism of NP10679.

# Pharmacological and Pharmacokinetic Profile In Vitro Activity

**NP10679** exhibits high affinity for the GluN2B receptor subunit and also interacts with other receptors, though at significantly lower potencies.[6][8]

Table 1: In Vitro Inhibitory Activity of NP10679



| Target                                 | Assay Condition | IC <sub>50</sub> | Reference |
|----------------------------------------|-----------------|------------------|-----------|
| GluN2B NMDA<br>Receptor                | рН 6.9          | 23 nM            | [8]       |
| GluN2B NMDA<br>Receptor                | рН 7.6          | 142 nM           | [8]       |
| Histamine H1<br>Receptor               | -               | 73 nM            | [6][8]    |
| hERG Channel                           | -               | 620 nM           | [6][8]    |
| 5-HT2A Receptor                        | -               | 1.71 μΜ          | [8]       |
| α <sub>1a</sub> Adrenergic<br>Receptor | -               | 0.154 μΜ         | [8]       |

| Human Liver CYP Enzymes | - | > 10  $\mu$ M |[6] |

Table 2: Binding Affinity (Ki) of NP10679 for Various Receptors

| Target                               | Кі (μΜ) | Reference |
|--------------------------------------|---------|-----------|
| 5-HT <sub>1</sub> D                  | 2.29    | [8]       |
| 5-HT <sub>2</sub> A                  | 0.638   | [8]       |
| 5-HT₂B                               | 1.92    | [8]       |
| α <sub>1</sub> A Adrenergic Receptor | 0.603   | [8]       |
| α <sub>1</sub> B Adrenergic Receptor | 1.92    | [8]       |
| α <sub>1</sub> D Adrenergic Receptor | 0.495   | [8]       |
| α₂C Adrenergic Receptor              | 3.09    | [8]       |
| Histamine H1 Receptor                | 0.040   | [8]       |

| Serotonin Transporter (SERT)| 0.135 |[8] |



#### **Pharmacokinetic Properties**

Pharmacokinetic studies in both preclinical models and human clinical trials have demonstrated that **NP10679** possesses drug-like properties suitable for clinical development.[6]

Table 3: Pharmacokinetic Parameters of NP10679

| Parameter                                  | Species                   | Value        | Reference |
|--------------------------------------------|---------------------------|--------------|-----------|
| Half-Life (t <sub>1</sub> / <sub>2</sub> ) | Human                     | ~20 hours    | [1][6]    |
| Oral Bioavailability<br>(F%)               | Mouse                     | 76%          | [6][7]    |
| Plasma Protein<br>Binding                  | Mouse, Rat, Dog,<br>Human | 97.4 - 99.0% | [6]       |
| Brain to Plasma Ratio                      | Mouse (at steady state)   | 1.3 - 2.6    | [6][7]    |
| Dose Proportionality                       | Human                     | Linear       | [6][7]    |

| Metabolism | - | Reversible, weak inhibitor of human liver CYP enzymes |[6][8] |

### **Preclinical Efficacy**

The neuroprotective effects of **NP10679** have been evaluated in a well-established animal model of ischemic stroke.

Table 4: In Vivo Efficacy of NP10679

| Model Species | Administrat<br>ion | Effect | ED <sub>50</sub> | Reference |
|---------------|--------------------|--------|------------------|-----------|
|---------------|--------------------|--------|------------------|-----------|

| Transient Middle Cerebral Artery Occlusion (MCAo) | Mouse | Intraperitoneal (i.p.) | Dosedependent reduction in infarct volume | 1 mg/kg |[4][8] |

### **Experimental Protocols**



#### Protocol: Quantification of NP10679 in Human Plasma

This protocol describes the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay used to quantify **NP10679** concentrations in plasma samples from clinical trials. [6]

- Sample Preparation:
  - Aliquot 50 µL of quality control, standard, or subject plasma sample into a clean tube.
  - $\circ$  Add 50 µL of the internal standard working solution (NP10767, a close structural analog, at 50 ng/mL in methanol).
  - Add 250 μL of acetonitrile to precipitate plasma proteins.
  - Vortex mix the samples to ensure complete protein precipitation.
  - Centrifuge to pellet the precipitate.
  - Transfer the supernatant to an appropriate vial for analysis.
- LC-MS/MS Analysis:
  - Inject the prepared supernatant into the LC-MS/MS system.
  - Perform chromatographic separation to isolate NP10679 and the internal standard from other matrix components.
  - Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode.
- Quantification:
  - Construct a calibration curve by plotting the peak area ratio of NP10679 to the internal standard against the concentration of the standards.
  - Determine the concentration of NP10679 in the test samples by interpolating their peak area ratios from the calibration curve. The validated detection range is 1–1000 ng/mL.[6]





Click to download full resolution via product page

Fig. 2: Workflow for **NP10679** quantification.



## Protocol: Murine Middle Cerebral Artery Occlusion (MCAo) Model

This protocol details the preclinical model used to assess the neuroprotective efficacy of **NP10679** against ischemic brain injury.[4]

- · Animals and Blinding:
  - Use adult male mice of an appropriate strain.
  - Randomize animals into treatment groups (vehicle or NP10679 at various doses).
  - The investigators must be blinded to the treatment allocation from the time of surgery through the final data analysis to prevent bias.[4]
- Drug Administration:
  - Administer the assigned treatment (e.g., NP10679 at 2, 5, or 10 mg/kg, or vehicle) via intraperitoneal (i.p.) injection 15 minutes prior to the induction of ischemia.[4][8]
- Surgical Procedure (Transient MCAo):
  - Anesthetize the mouse using a suitable anesthetic agent.
  - Make a midline cervical incision to expose the common carotid artery.
  - Introduce a filament into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery (MCA).
  - Maintain the occlusion for a period of 60 minutes to induce transient focal ischemia.
  - After 60 minutes, withdraw the filament to allow for reperfusion of the ischemic territory.
  - Suture the incision and allow the animal to recover.
- Endpoint Measurement:
  - 24 hours after the MCAo procedure, euthanize the animals.[4]

#### Foundational & Exploratory





- Harvest the brains and section them into coronal slices.
- Stain the sections with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride, TTC),
   which stains viable tissue red and leaves the infarcted (damaged) tissue unstained (white).
- Quantify the infarct volume using image analysis software.
- Data Analysis:
  - Compare the infarct volumes between the vehicle-treated and NP10679-treated groups to determine the neuroprotective effect.
  - Calculate the ED<sub>50</sub> (the dose that produces 50% of the maximal effect) from the dose-response curve.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Phase 1 Clinical Results for NP10679, a pH-sensitive GluN2B-selective N-methyl-daspartate Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Clinical Development of the GluN2B-selective NMDA Receptor Inhibitor NP10679 for the Treatment of Neurologic Deficit after Subarachnoid Hemorrhage. [scholars.duke.edu]
- 3. NP-10679 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. Phase 1 Clinical Results for NP10679, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The chemical structure and properties of NP10679].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10860393#the-chemical-structure-and-properties-of-np10679]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com